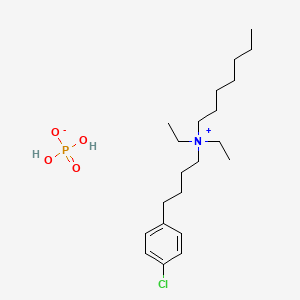

Clofilium phosphate

Vue d'ensemble

Description

Le phosphate de clofilium est un composé d'ammonium quaternaire connu pour son rôle d'inhibiteur des canaux potassiques. Il est classé comme un antiarythmique de classe III, ce qui signifie qu'il est utilisé pour gérer et traiter les arythmies cardiaques en prolongeant la période réfractaire du cœur sans affecter le temps de conduction .

Méthodes De Préparation

La synthèse du phosphate de clofilium implique plusieurs étapes :

Matières premières : La synthèse commence par le p-chlorobenzaldéhyde, le cyanure de sodium et l'acétate d'éthyle.

Formation d'éthyl 4-(p-chlorophényl)-4-oxobutyrate : Ces réactifs forment l'éthyl 4-(p-chlorophényl)-4-oxobutyrate, qui est ensuite hydrolysé avec de l'hydroxyde de potassium pour produire l'acide libre correspondant.

Réduction et condensation : L'acide libre est réduit à l'aide de zinc et d'acide chlorhydrique aqueux pour produire l'acide 4-(p-chlorophényl)butyrique. Cet acide est ensuite condensé avec l'heptylamine en utilisant du chlorure d'oxalyle dans du benzène à reflux pour former la N-heptyl-4-(p-chlorophényl)butyramide.

Réduction et quaternisation supplémentaires : La butyramide est réduite avec du diborane dans du tétrahydrofurane à reflux pour produire la N-heptyl-4-(p-chlorophényl)butylamine. Cette amine est ensuite acétylée avec du chlorure d'acétyle et réduite à nouveau avec du diborane pour produire la N-éthyl-N-heptyl-4-(p-chlorophényl)butylamine.

Analyse Des Réactions Chimiques

Le phosphate de clofilium subit diverses réactions chimiques :

Oxydation et réduction : Le composé peut être réduit à l'aide d'agents comme le diborane et le zinc dans l'acide chlorhydrique aqueux.

Substitution : Il subit des réactions de substitution, telles que la quaternisation avec le bromure d'éthyle.

Condensation : La réaction de condensation avec l'heptylamine en utilisant du chlorure d'oxalyle est une étape clé de sa synthèse.

4. Applications de la recherche scientifique

Le phosphate de clofilium a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et procédés de synthèse.

Biologie : Le composé est étudié pour ses effets sur les canaux potassiques et son rôle dans l'électrophysiologie cellulaire.

Médecine : En tant qu'antiarythmique, il est utilisé pour traiter les arythmies cardiaques en prolongeant la période réfractaire du cœur.

Industrie : Le phosphate de clofilium est utilisé dans l'industrie pharmaceutique pour le développement de médicaments antiarythmiques

5. Mécanisme d'action

Le phosphate de clofilium exerce ses effets en bloquant les canaux potassiques dans les cellules cardiaques. Cette action prolonge la période réfractaire du cœur, empêchant les impulsions électriques anormales qui peuvent entraîner des arythmies. Le composé cible spécifiquement les canaux potassiques hERG (gène lié à l'Ether-à-go-go humain), qui sont cruciaux pour la repolarisation cardiaque .

Applications De Recherche Scientifique

Clofilium phosphate has several applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its effects on potassium channels and its role in cellular electrophysiology.

Medicine: As an antiarrhythmic agent, it is used to treat cardiac arrhythmias by prolonging the refractory period of the heart.

Industry: This compound is used in the pharmaceutical industry for the development of antiarrhythmic drugs

Mécanisme D'action

Clofilium phosphate exerts its effects by blocking potassium channels in cardiac cells. This action prolongs the refractory period of the heart, preventing abnormal electrical impulses that can lead to arrhythmias. The compound specifically targets the hERG (human Ether-à-go-go-Related Gene) potassium channels, which are crucial for cardiac repolarization .

Comparaison Avec Des Composés Similaires

Le phosphate de clofilium est comparé à d'autres antiarythmiques de classe III tels que l'amiodarone et le sotalol :

Amiodarone : Comme le phosphate de clofilium, l'amiodarone prolonge la période réfractaire mais a également des effets sur les canaux sodium et calcium, ce qui en fait un antiarythmique à spectre plus large.

Sotalol : Le sotalol prolonge également la période réfractaire mais possède des propriétés bêta-bloquantes supplémentaires, que le phosphate de clofilium ne possède pas.

Unicité : Le phosphate de clofilium est unique par son action spécifique sur les canaux potassiques sans affecter d'autres canaux ioniques, ce qui en fait un antiarythmique plus ciblé

Références

Activité Biologique

Clofilium phosphate, a derivative of clofilium tosylate, is primarily recognized for its antiarrhythmic properties and has been studied for its biological activities across various models. This article synthesizes findings from multiple studies to provide a comprehensive overview of its mechanisms of action, therapeutic potential, and implications in cellular biology.

Clofilium acts primarily as a potassium channel blocker , classified as a Class III antiarrhythmic agent. It is known to prolong the effective refractory period (ERP) in cardiac tissues, which is crucial for interrupting reentrant arrhythmias. The mechanisms through which clofilium exerts its effects include:

- Blockade of Potassium Channels : Clofilium has been shown to inhibit delayed rectifier potassium currents in various animal models, contributing to its antiarrhythmic effects .

- Induction of Apoptosis : Research indicates that clofilium can trigger apoptosis in lymphoma cells through mechanisms independent of potassium conductance alterations. It appears to influence metabolic pathways, potentially inhibiting the pentose phosphate pathway or affecting redox metabolism .

- Acid Release Modulation : Clofilium has been observed to stimulate acid release from cells, indicating a unique metabolic effect that is not replicated by other potassium channel blockers .

Biological Activity in Cellular Models

Clofilium's biological activity extends beyond cardiac applications. Studies have demonstrated its efficacy in various cellular contexts:

- Lymphoma Cells : At low concentrations, clofilium induced significant apoptosis in lymphoma cell lines, with an increase in acid release observed post-treatment. This was not seen with other potassium channel blockers .

- Zebrafish Models : In zebrafish models of POLG-related diseases, clofilium tosylate effectively restored mitochondrial DNA levels and respiratory activity, highlighting its potential as a therapeutic agent for mitochondrial disorders .

- Cardiac Models : In isolated rabbit hearts, clofilium prolonged the effective refractory period without significantly affecting conduction time or hemodynamics. This suggests its utility in clinical settings for managing ventricular fibrillation and other arrhythmias .

Data Tables

The following tables summarize key findings from various studies regarding the biological activity of clofilium.

| Study | Model | Effect Observed | Concentration |

|---|---|---|---|

| McConnell et al., 1997 | CH27 Lymphoma Cells | Induced apoptosis and acid release | 10 µM |

| Nature Communications, 2021 | Zebrafish POLG Model | Restored mtDNA and respiratory activity | Well-tolerated doses |

| Friedrichs et al., 1994 | Rabbit Isolated Heart | Increased ERP without affecting conduction | Dose-dependent |

Case Study 1: Antiarrhythmic Efficacy

In a controlled study involving patients with recurrent ventricular fibrillation, clofilium was administered intravenously. Results showed a significant reduction in defibrillation thresholds (up to 31% decrease), demonstrating its effectiveness in acute arrhythmia management .

Case Study 2: Mitochondrial Dysfunction

In a series of experiments using fibroblasts from POLG patients, treatment with clofilium tosylate resulted in increased mitochondrial DNA levels and improved respiratory chain function. This suggests potential applications for mitochondrial diseases characterized by POLG mutations .

Propriétés

Numéro CAS |

68379-03-3 |

|---|---|

Formule moléculaire |

C21H39ClNO4P |

Poids moléculaire |

436.0 g/mol |

Nom IUPAC |

4-(4-chlorophenyl)butyl-diethyl-heptylazanium;dihydrogen phosphate |

InChI |

InChI=1S/C21H37ClN.H3O4P/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20;1-5(2,3)4/h14-17H,4-13,18-19H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1 |

Clé InChI |

HBLQZEWZVJXHKQ-UHFFFAOYSA-M |

SMILES |

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.OP(=O)(O)[O-] |

SMILES canonique |

CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.OP(=O)(O)[O-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Numéros CAS associés |

68379-02-2 (Parent) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4-chloro-N,N-diethyl-N-heptylbenzenebutanaminium clofilium clofilium bromide clofilium phosphate clofilium phosphate (1:1) fluoroclofilium |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.